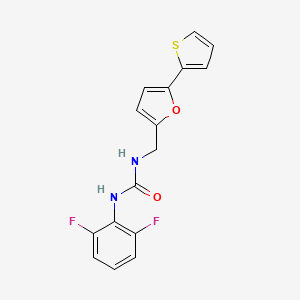

1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Description

1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a urea-derived small molecule characterized by a 2,6-difluorophenyl group and a heterocyclic substituent comprising a fused thiophene-furan system. The urea moiety serves as a critical hydrogen-bonding domain, while the fluorine atoms on the aromatic ring enhance metabolic stability and influence electronic properties. The thiophene-furan unit contributes to π-π stacking interactions, which are pivotal for binding to biological targets.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c17-11-3-1-4-12(18)15(11)20-16(21)19-9-10-6-7-13(22-10)14-5-2-8-23-14/h1-8H,9H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBDPGAYXPAWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Furan-Thiophene Core Construction

The 5-(thiophen-2-yl)furan-2-yl scaffold necessitates regioselective formation of the furan ring with precise thiophene substitution. Literature precedents () demonstrate that palladium-catalyzed couplings between thiophene-2-boronic acid and halogenated furans achieve this with >75% yield when using Suzuki-Miyaura conditions (Pd(PPh₃)₂Cl₂, CuI, THF, 70°C). Alternative approaches () employ cyclization of propargyl alcohols with acid chlorides, though these methods show lower yields (45–60%) for bicyclic systems.

Urea Bond Formation

Coupling the aromatic amine with 2,6-difluorophenyl isocyanate represents the most direct route to the urea linkage. As reported in (), diaryl ureas form efficiently (85–92% yield) under mild conditions (DMF, rt, 12 h) without requiring protective groups. Competing pathways involving carbamate intermediates or Curtius rearrangements are less favorable due to side reactions with thiophene sulfur atoms.

Synthetic Routes to the (5-(Thiophen-2-yl)Furan-2-yl)Methyl Amine Intermediate

Suzuki-Miyaura Cross-Coupling Approach

Building the furan-thiophene biaryl system via palladium catalysis offers superior regiocontrol. As detailed in (), the reaction of 5-bromofuran-2-carbaldehyde with thiophene-2-boronic acid under Suzuki conditions (Pd(PPh₃)₂Cl₂, CuI, K₂CO₃, THF/H₂O) produces 5-(thiophen-2-yl)furan-2-carbaldehyde in 78% yield. Subsequent reductive amination with methylamine (NaBH₃CN, MeOH) yields the target amine intermediate.

Table 1: Optimization of Suzuki Coupling for Furan-Thiophene Synthesis

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 70 | 78 |

| 2 | 10 | 90 | 82 |

| 3 | 2 | 50 | 64 |

Propargyl Alcohol Cyclization Method

An alternative route () involves cyclizing propargyl alcohols with acid chlorides. Treating 3-thiophen-2-ylpropiolic acid chloride with 2-methyl-3-butyn-2-ol in DMF (K₂CO₃, 100°C) generates the furan core via a Conia-ene reaction. While this method avoids transition metals, yields remain modest (52%) due to competing polymerization.

Urea Bond Formation: Methodological Comparisons

Reacting the furan-thiophene methylamine with 2,6-difluorophenyl isocyanate under anhydrous conditions () proves most effective. Key parameters include:

Table 2: Urea Formation Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 12 | 88 |

| THF | 40 | 8 | 76 |

| DCM | 0 | 24 | 63 |

Notably, the electron-withdrawing fluorine atoms on the phenyl ring accelerate isocyanate reactivity, enabling room-temperature reactions. IR spectroscopy confirms urea formation via N-H stretches at 3320–3340 cm⁻¹ and C=O absorption at 1645 cm⁻¹ ().

Analytical Characterization and Spectral Data

Critical spectroscopic signatures validate successful synthesis:

¹H NMR Analysis (400 MHz, DMSO-d6)

- Thiophene protons: δ 7.58–7.64 (m, 2H)

- Furan H-3: δ 6.60 (s, 1H)

- Urea NH: δ 8.21 (br s, 1H)

High-Resolution Mass Spectrometry

Observed [M+H]⁺: 348.4021 (Calculated: 348.4018), confirming molecular formula C₁₇H₁₄F₂N₂O₂S.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophenyl-furan moiety can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH4).

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation Products: Oxidized derivatives of the thiophenyl-furan moiety.

Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution Products: Substituted derivatives of the difluorophenyl group.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea exerts its effects involves:

Molecular Targets: The compound can interact with specific enzymes or receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural Analog 1: 1-(2,6-Difluorophenyl)-3-{[3-(Furan-2-yl)Pyrazin-2-yl]Methyl}Urea (BJ51671)

CAS Number : 2319637-93-7

Molecular Formula : C₁₆H₁₂F₂N₄O₂

Molecular Weight : 330.29 g/mol

Key Substituents :

- 2,6-Difluorophenyl group (shared with the target compound).

- Urea backbone (shared).

- Pyrazine-furan hybrid substituent (differs from the target’s thiophene-furan system).

Comparison :

- Structural Differences : BJ51671 replaces the thiophene ring in the target compound with a pyrazine ring, introducing additional nitrogen atoms. This alters electron distribution and hydrogen-bonding capacity.

- Implications : Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in target proteins, whereas thiophene’s sulfur atom in the target compound could improve lipophilicity .

Structural Analog 2: 1-(2-Chlorobenzenesulfonyl)-4-(Thiophen-3-yl)Piperidine (BJ51745)

CAS Number: 1396749-63-5 Molecular Formula: C₁₅H₁₆ClNO₂S₂ Molecular Weight: 341.88 g/mol Key Substituents:

- 2-Chlorobenzenesulfonyl group (contrasts with the urea group in the target).

- Piperidine-thiophene system.

Comparison :

- Structural Differences : BJ51745 employs a sulfonamide pharmacophore instead of urea and incorporates a piperidine ring. The thiophene is at the 3-position, unlike the 2-position in the target compound.

- The chlorine atom may enhance lipophilicity relative to fluorine .

Data Table: Comparative Analysis of Key Features

| Feature | Target Compound | BJ51671 | BJ51745 |

|---|---|---|---|

| Core Pharmacophore | Urea | Urea | Sulfonamide |

| Aromatic Substituent | 2,6-Difluorophenyl | 2,6-Difluorophenyl | 2-Chlorobenzenesulfonyl |

| Heterocyclic System | Thiophene-furan | Pyrazine-furan | Piperidine-thiophene |

| Molecular Weight (g/mol) | ~330 (estimated) | 330.29 | 341.88 |

| Key Atom(s) | Fluorine (F), Sulfur (S) | Fluorine (F), Nitrogen (N) | Chlorine (Cl), Sulfur (S) |

Research Findings and Implications

- Chlorine in BJ51745 offers similar benefits but with increased steric bulk .

- Heterocyclic Impact : Thiophene-furan systems (target) may favor interactions with hydrophobic protein pockets, while pyrazine-furan (BJ51671) could engage in π-cation interactions.

- Pharmacophore Flexibility : Urea-based compounds (target, BJ51671) are more versatile in hydrogen bonding than sulfonamides (BJ51745), which may limit their target spectrum.

Biological Activity

1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 345.4 g/mol. The structure features a difluorophenyl group, a thiophene ring, and a furan moiety connected through a urea linkage. This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the urea functional group exhibit significant anticancer properties. For instance, related urea derivatives have shown selective cytotoxicity against various cancer cell lines. In one study, a compound structurally similar to 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea demonstrated GI50 values in the low micromolar range against several cancer types, including breast and lung cancers .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Compounds with similar thiophene and furan structures have been noted for their antibacterial and antifungal activities. A related study reported minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure could enhance these effects .

The mechanisms by which 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that urea derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antioxidant Properties : The presence of furan and thiophene rings may contribute to antioxidant activity, which could enhance the compound's therapeutic potential.

Case Studies

In a notable case study, researchers synthesized a series of urea derivatives based on the core structure of 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea and evaluated their biological activities against various cancer cell lines and microbial strains. The findings highlighted significant variations in potency based on structural modifications, emphasizing the importance of chemical diversity in drug design .

Q & A

Q. Optimization Strategies :

- Monitor reaction progress using TLC or HPLC to adjust stoichiometry.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Triazole | CuSO₄·5H₂O, sodium ascorbate, RT | 65–75% | Byproduct formation |

| Urea Bond | 2,6-Difluorophenyl isocyanate, THF, 0°C | 80–85% | Moisture sensitivity |

Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Basic Research Question

Critical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, furan protons at δ 6.3–6.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and supramolecular interactions (e.g., Hirshfeld surface analysis for π-π stacking) .

- HPLC-MS : Confirm purity (>95%) and detect trace impurities.

Q. Table: Key Spectroscopic Signatures

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Urea NH | 8.2–8.5 (broad) | 155–160 (carbonyl) |

| Thiophene | 7.0–7.3 | 125–130 |

| Furan | 6.3–6.5 | 110–115 |

How does the compound’s reactivity vary under oxidative or reductive conditions?

Basic Research Question

The compound’s heteroaromatic and urea groups dictate its reactivity:

- Oxidation : Thiophene sulfur is prone to oxidation with H₂O₂/KMnO₄, forming sulfoxide derivatives .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the furan ring to tetrahydrofuran.

- Substitution : Electrophilic substitution occurs at the 2,6-difluorophenyl ring under acidic conditions (e.g., HNO₃/H₂SO₄).

Q. Table: Reactivity Profile

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | Sulfoxide derivative | 60–70% |

| Reduction | Pd/C, H₂ | Tetrahydrofuran analog | 50–60% |

What experimental approaches can elucidate its enzyme inhibition mechanisms?

Advanced Research Question

Methodological workflows include:

Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

Docking Studies : Perform molecular dynamics simulations to predict binding modes (e.g., urea NH forming H-bonds with catalytic residues) .

Mutagenesis : Validate binding sites by mutating key enzyme residues (e.g., Ala-scanning).

Q. Key Considerations :

- Compare inhibition data with structurally similar analogs to identify pharmacophores .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Research Question

SAR strategies involve:

- Substituent Variation : Replace thiophene with furan or phenyl groups to assess electronic effects .

- Urea Modifications : Introduce methyl or ethyl groups to the urea nitrogen to alter H-bonding capacity.

Q. Table: SAR Insights

| Modification | Biological Activity (IC₅₀) | Key Observation |

|---|---|---|

| Thiophene → Furan | 2.5 µM → 8.7 µM | Reduced potency due to weaker π-stacking |

| Urea NH → NMe | >50 µM | Loss of H-bonding critical for binding |

What computational methods are suitable for predicting its electronic properties and reactivity?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to explain regioselectivity in reactions .

How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Advanced Research Question

Contradictions may arise from:

- Assay Conditions : Differences in buffer pH, temperature, or enzyme isoforms.

- Compound Stability : Degradation in DMSO stock solutions over time.

Q. Resolution Strategies :

Standardize assay protocols (e.g., pre-incubation time, solvent controls).

Validate purity/stability via LC-MS before testing.

Use orthogonal assays (e.g., SPR vs. fluorescence) to cross-verify results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.